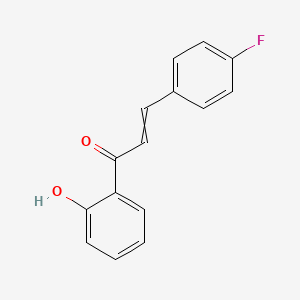![molecular formula C6H16N2O4S4 B14005113 Bis[2-mesylamidoethyl]disulfide CAS No. 90889-07-9](/img/structure/B14005113.png)
Bis[2-mesylamidoethyl]disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide is an organosulfur compound characterized by the presence of sulfonamide and disulfide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide typically involves the oxidative coupling of thiols and amines. One common method is the direct synthesis from thiols and amines using oxidative coupling agents . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide can be scaled up using similar oxidative coupling reactions. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective . This method allows for the efficient production of the compound with high yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Employed in the study of redox biology due to its disulfide bond, which can undergo reversible oxidation and reduction.
Mécanisme D'action
The mechanism of action of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its biological effects, including its potential as an antioxidant and its role in redox signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler sulfonamide compound without the disulfide bond.
Sulfinamides: Compounds containing a sulfinyl group (R(S=O)NHR).
Sulfonamides: Compounds containing a sulfonyl group (R(S=O)2NR2).
Uniqueness
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide is unique due to the presence of both sulfonamide and disulfide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to simpler sulfonamides and sulfinamides .
Propriétés
Numéro CAS |
90889-07-9 |
|---|---|
Formule moléculaire |
C6H16N2O4S4 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
N-[2-[2-(methanesulfonamido)ethyldisulfanyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C6H16N2O4S4/c1-15(9,10)7-3-5-13-14-6-4-8-16(2,11)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
UFXXVOPLOYNKRI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCCSSCCNS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)







![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

